molecular formula C15H15ClN2O B14410484 3-(2-Chlorophenyl)-1-ethyl-1-phenylurea CAS No. 82744-84-1

3-(2-Chlorophenyl)-1-ethyl-1-phenylurea

Cat. No.: B14410484
CAS No.: 82744-84-1
M. Wt: 274.74 g/mol
InChI Key: NMUINKQPCJAADX-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-ethyl-1-phenylurea is a useful research compound. Its molecular formula is C15H15ClN2O and its molecular weight is 274.74 g/mol. The purity is usually 95%.
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Properties

CAS No.

82744-84-1

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-ethyl-1-phenylurea

InChI

InChI=1S/C15H15ClN2O/c1-2-18(12-8-4-3-5-9-12)15(19)17-14-11-7-6-10-13(14)16/h3-11H,2H2,1H3,(H,17,19)

InChI Key

NMUINKQPCJAADX-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Synthesis

Strategic Development of Synthetic Routes for 3-(2-Chlorophenyl)-1-ethyl-1-phenylurea

The primary and most direct synthetic route to this compound involves the reaction of N-ethylaniline with 2-chlorophenyl isocyanate. This method is a classic example of nucleophilic addition to an isocyanate, a widely utilized transformation in the synthesis of ureas.

C₆H₅N(C₂H₅)H + ClC₆H₄NCO → C₆H₅N(C₂H₅)C(O)NHC₆H₄Cl

This synthetic strategy is favored for its high atom economy and the general commercial availability of the starting materials. Alternative routes, such as those employing phosgene (B1210022) derivatives, are generally avoided due to the hazardous nature of such reagents. thieme-connect.com The isocyanate-based route offers a more direct and safer pathway to the desired product.

The synthesis can be carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or acetone, at ambient temperature. asianpubs.orgnih.gov The reaction proceeds readily without the need for a catalyst, which simplifies the purification process.

Mechanistic Studies of Reaction Pathways

The formation of this compound from N-ethylaniline and 2-chlorophenyl isocyanate proceeds through a well-understood nucleophilic addition mechanism. The key steps of this mechanism are outlined below:

Nucleophilic Attack: The nitrogen atom of N-ethylaniline possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbon atom of the isocyanate group in 2-chlorophenyl isocyanate.

Formation of a Zwitterionic Intermediate: This initial attack results in the formation of a transient zwitterionic intermediate, where the nitrogen atom from the N-ethylaniline bears a positive charge and the oxygen atom of the isocyanate group carries a negative charge.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer then occurs from the positively charged nitrogen atom to the negatively charged oxygen atom. This step neutralizes the charges and leads to the formation of the stable urea (B33335) linkage.

The reaction is generally considered to be concerted to a significant extent, with the bond formation and proton transfer occurring almost simultaneously. The presence of electron-withdrawing or electron-donating groups on either the aniline (B41778) or the phenyl isocyanate can influence the rate of reaction by altering the nucleophilicity of the amine and the electrophilicity of the isocyanate carbon.

Optimization of Reaction Conditions and Efficiency

The efficiency of the synthesis of this compound can be influenced by several factors. Optimization of these conditions is crucial for maximizing yield and purity while minimizing reaction time and environmental impact.

Parameter Condition Effect on Reaction Reference
Solvent Aprotic solvents such as Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM)Facilitates the dissolution of reactants and does not interfere with the reaction mechanism. asianpubs.orgnih.gov
Temperature Room temperature (20-25°C)Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. asianpubs.orgnih.gov
Catalyst Typically not requiredThe reaction is generally spontaneous. The absence of a catalyst simplifies purification. rsc.org
Stoichiometry Equimolar amounts of N-ethylaniline and 2-chlorophenyl isocyanateEnsures complete conversion of the limiting reagent and minimizes the presence of unreacted starting materials in the final product.
Reaction Time Monitored by Thin Layer Chromatography (TLC)The reaction is typically complete within a few hours. TLC is used to track the disappearance of starting materials. nih.gov

Recent advancements in green chemistry have explored the use of water as a reaction medium for the synthesis of ureas, which can offer environmental and economic benefits. rsc.orgarabjchem.org However, the solubility of the reactants for this specific synthesis in water may be a limiting factor.

Stereoselective Synthesis Approaches (if applicable)

The molecule this compound is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis approaches are not applicable to its preparation. The synthesis will invariably produce a single, achiral product.

Analytical Validation of Synthetic Purity and Integrity

The confirmation of the identity and the assessment of the purity of the synthesized this compound are critical steps. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): This is a primary technique for determining the purity of the final product. nih.gov A reversed-phase HPLC method can be developed to separate the product from any unreacted starting materials or by-products. The purity is typically reported as a percentage based on the area of the product peak relative to the total peak area.

Thin Layer Chromatography (TLC): TLC is used for rapid monitoring of the reaction progress and for preliminary purity assessment. nih.gov

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the C=O (urea carbonyl) and N-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the 2-chlorophenyl and phenyl rings, as well as signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and a signal for the N-H proton.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the urea group and the carbons of the aromatic rings and the ethyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound. nih.gov

The combination of these analytical techniques provides a comprehensive validation of the synthetic product's purity and structural integrity.

Molecular Structure Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. In a hypothetical ¹H NMR spectrum of 3-(2-Chlorophenyl)-1-ethyl-1-phenylurea, distinct signals would be expected for the protons of the ethyl group, the phenyl group, and the 2-chlorophenyl group. The ethyl group would likely exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The aromatic protons on the phenyl and 2-chlorophenyl rings would appear as complex multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their relative positions and the electronic environment.

Similarly, a ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea (B33335) moiety would be expected to resonate at a significantly downfield chemical shift. The carbons of the aromatic rings would appear in a specific range, with their chemical shifts influenced by the presence of the chlorine substituent and the urea linkage. The aliphatic carbons of the ethyl group would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃TripletUpfield
Ethyl -CH₂-QuartetUpfield
Phenyl-HMultipletAromatic Region
2-Chlorophenyl-HMultipletAromatic Region
Urea C=O-Downfield
Phenyl-C-Aromatic Region
2-Chlorophenyl-C-Aromatic Region
2-Chlorophenyl-C-Cl-Aromatic Region

Note: The exact chemical shifts would need to be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the urea group, typically in the range of 1630-1680 cm⁻¹. N-H stretching vibrations would also be observable, likely as a broad band in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations would appear in the fingerprint region, along with various bending vibrations. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected at lower frequencies.

Raman spectroscopy would provide complementary information, with the non-polar bonds often giving stronger signals. The symmetric stretching of the aromatic rings would be a prominent feature in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3200-3400 (Broad)Weak
Aromatic C-H Stretch>3000Strong
Aliphatic C-H Stretch2850-3000Strong
C=O Stretch (Urea)1630-1680 (Strong)Moderate
Aromatic C=C Stretch1400-1600Strong
C-N StretchFingerprint RegionModerate
C-Cl StretchLower FrequenciesModerate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for urea derivatives include cleavage of the C-N bonds and the bonds of the substituent groups. The fragmentation of this compound would likely lead to the formation of characteristic fragment ions corresponding to the 2-chlorophenyl isocyanate ion, the N-ethyl-N-phenylaminium ion, and other smaller fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the molecule in the solid state, including the relative orientations of the phenyl and 2-chlorophenyl rings with respect to the central urea moiety.

Furthermore, the crystal packing arrangement would be elucidated, showing how individual molecules interact with each other through intermolecular forces such as hydrogen bonding and van der Waals interactions. Hydrogen bonding involving the N-H groups of the urea is a common feature in the crystal structures of related compounds and would be expected to play a significant role in the solid-state assembly of this molecule.

Conformational Preferences and Dynamic Behavior in Solution and Solid States

The conformation of this compound is not static and can vary between the solid and solution states. In the solid state, the conformation is locked into a specific arrangement as determined by the crystal packing forces. In solution, however, the molecule will have greater conformational freedom. Rotation around the C-N single bonds would be possible, leading to different spatial arrangements of the phenyl, 2-chlorophenyl, and ethyl groups.

NMR spectroscopy can be used to study the dynamic behavior of the molecule in solution. Techniques such as variable temperature NMR could reveal information about the energy barriers to rotation around specific bonds. The conformational preferences in solution will be influenced by a combination of steric and electronic factors.

Mechanistic Investigations of Molecular Interactions

Elucidation of Molecular Binding Mechanisms with Biomolecular Targets

The biological activity of 3-(2-Chlorophenyl)-1-ethyl-1-phenylurea is predicated on its ability to bind to specific biomolecular targets, thereby initiating a cascade of cellular events. The elucidation of these binding mechanisms is fundamental to understanding its pharmacological profile.

Protein-Ligand Interaction Studies

While specific protein-ligand interaction studies for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related phenylurea compounds. For instance, the crystal structure of a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, reveals key intermolecular interactions. researchgate.net In this structure, the urea (B33335) moiety acts as a central hydrogen-bonding unit, forming intermolecular hydrogen bonds. researchgate.net Specifically, the N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The dihedral angle between the chlorophenyl group and the urea group in this analog is 51.1°, indicating a non-planar conformation that can influence its fit into a protein's binding pocket. researchgate.net It is plausible that this compound engages in similar hydrogen bonding interactions via its urea core, while the 2-chlorophenyl and phenyl-ethyl groups would be involved in hydrophobic and van der Waals interactions within a target protein's binding site.

Molecular docking studies on other diaryl urea derivatives have shown their potential to bind to the ATP-binding site of various kinases, such as VEGFR-2. nih.gov These studies often highlight the role of the urea linkage in forming crucial hydrogen bonds with the hinge region of the kinase domain. The phenyl rings typically occupy hydrophobic pockets within the binding site.

Enzyme Inhibition Kinetics and Mechanism

Research into the inhibitory effects of substituted phenylurea analogs on cytochrome P450 (P450) enzymes provides direct evidence of the bioactivity of compounds structurally similar to this compound. A study from the NIH Molecular Libraries Program investigated the P450 inhibition of a series of substituted phenyl urea analogs. A compound with a 2-chloro substitution, closely related to the subject of this article, demonstrated inhibitory activity against CYP3A4 and CYP3A5.

EnzymeIC50 (µM)
CYP3A40.60
CYP3A56.1

This data indicates that the 2-chloro substituted phenylurea is a potent inhibitor of CYP3A4 with an IC50 value of 0.60 µM, and a less potent inhibitor of CYP3A5 with an IC50 of 6.1 µM. The differential inhibition suggests a degree of selectivity. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, would require further kinetic studies. Such inhibition of metabolic enzymes can have significant implications for the pharmacokinetics of co-administered drugs.

Receptor Binding Profiling

Furthermore, other research has pointed towards cytokinin-like activity of some phenylurea derivatives, suggesting potential interactions with cytokinin receptors in plant systems, and by extension, possible off-target effects in animal models. nih.gov The introduction of a chlorine atom into the aromatic ring has been shown to influence this activity. nih.gov

Cellular Pathway Modulation at a Fundamental Level

The interaction of this compound with its molecular targets can lead to the modulation of various cellular signaling pathways. Although direct studies on this specific compound are limited, research on analogous structures provides valuable insights into potential mechanisms.

Diaryl urea derivatives have been extensively studied as inhibitors of signaling pathways crucial for cancer cell proliferation and survival. For instance, numerous studies have focused on the inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways by phenylurea-containing compounds. researchgate.net These pathways are often dysregulated in cancer. Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and reduced cell migration. The general mechanism involves the binding of the urea derivative to a key kinase in the pathway, thereby blocking its catalytic activity and preventing downstream signaling events.

The structure-activity relationship (SAR) studies of various diaryl ureas have indicated that the nature and position of substituents on the phenyl rings significantly impact their antiproliferative activity. nih.gov The presence of a chloro group, as in this compound, has been shown in some contexts to enhance antiproliferative effects. nih.gov

Characterization of Binding Sites and Intermolecular Forces

The binding of a ligand to its target is governed by a combination of intermolecular forces. For this compound, these interactions are expected to include:

Hydrogen Bonds: As previously mentioned, the urea moiety is a prime candidate for forming hydrogen bonds. The N-H groups can act as donors, and the carbonyl oxygen as an acceptor. These interactions are highly directional and contribute significantly to binding affinity and specificity.

Hydrophobic Interactions: The phenyl and ethyl groups, as well as the chlorinated phenyl ring, are hydrophobic. These groups are likely to interact with nonpolar regions of a protein's binding pocket, driven by the hydrophobic effect.

Halogen Bonding: The chlorine atom on the phenyl ring can potentially participate in halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen.

The characterization of the precise binding site would necessitate experimental techniques like X-ray crystallography of the ligand-protein complex or cryo-electron microscopy. In the absence of such data for this compound, computational methods like molecular docking can provide predictive models of its binding mode. researchgate.netjppres.comnih.gov

Biophysical Techniques for Binding Thermodynamics and Kinetics

A comprehensive understanding of molecular interactions requires the application of biophysical techniques to quantify the thermodynamics and kinetics of binding. These methods can provide data on binding affinity (Kd), stoichiometry, and the rates of association (kon) and dissociation (koff).

Commonly employed techniques include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic data (kon and koff) from which the binding affinity (Kd) can be calculated.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein upon ligand binding can be used to determine binding affinity. Alternatively, fluorescently labeled ligands or competitor ligands can be used in fluorescence polarization or FRET-based assays.

While specific biophysical data for this compound is not currently available in the public domain, the application of these techniques would be essential to fully characterize its molecular interactions and to validate computational predictions.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Design and Synthesis of Analogues and Derivatives of 3-(2-Chlorophenyl)-1-ethyl-1-phenylurea

While the direct synthesis of analogues of this compound is not documented, the general synthesis of N,N'-disubstituted ureas is a well-established chemical transformation. Typically, such compounds are prepared through the reaction of a substituted phenyl isocyanate with a corresponding aniline (B41778) derivative. For analogues of the target compound, this would involve reacting 2-chlorophenyl isocyanate with various N-alkylanilines or, conversely, reacting phenyl isocyanate with N-ethyl-2-chloroaniline. The synthesis of related phenylurea derivatives has been described in the context of developing agents with various biological activities, such as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors or antimalarial agents. nih.govnih.gov For instance, the synthesis of phenylurea derivatives has been achieved by reacting an appropriate isocyanate with an amine in a suitable solvent like tetrahydrofuran (B95107). nih.gov

Systematic Derivatization Strategies for SAR/SMR Mapping

Systematic derivatization is a cornerstone of medicinal chemistry for mapping Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR). For this compound, a hypothetical derivatization strategy would involve modifications at several key positions:

The 2-Chlorophenyl Ring: The position and nature of the halogen substituent could be varied (e.g., moving the chlorine to the 3- or 4-position, or replacing it with other halogens like fluorine or bromine) to probe the effects on activity. The electronic properties of substituents on this ring are known to influence the biological activity of phenylurea compounds. nih.goveurochlor.org

The Phenyl Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at the ortho, meta, and para positions would elucidate the electronic and steric requirements for activity.

The N-Ethyl Group: The alkyl chain length could be altered (e.g., methyl, propyl) or branched to explore the impact of lipophilicity and steric bulk in this region of the molecule.

Studies on other phenylurea series have demonstrated that such modifications can significantly impact biological activity. For example, in a series of 2,4-diamino-pyrimidines with phenylurea substituents, modifications on the phenyl ring were crucial for antimalarial potency. nih.gov

Identification of Pharmacophoric Elements and Key Structural Features

A pharmacophore model for a class of compounds identifies the essential structural features required for biological activity. For phenylurea derivatives in general, the core urea (B33335) moiety is often a critical hydrogen bonding element, capable of acting as both a hydrogen bond donor and acceptor. researchgate.net

A hypothetical pharmacophore for this compound and its analogues would likely include:

A hydrogen bond donor (the N-H group of the urea).

A hydrogen bond acceptor (the carbonyl oxygen of the urea).

Two aromatic/hydrophobic regions (the 2-chlorophenyl and phenyl rings).

The relative spatial arrangement of these features would be critical for interaction with a biological target. The specific impact of the 2-chloro substitution would be a key feature to investigate, as the position of halogen atoms can profoundly affect binding affinity and selectivity. eurochlor.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Understanding

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of analogues of this compound, a QSAR study would involve calculating various molecular descriptors, such as:

Electronic Descriptors: Hammett constants, dipole moment, and atomic charges to quantify the electronic effects of substituents.

Steric Descriptors: Molar refractivity and Taft steric parameters to describe the size and shape of the molecules.

Hydrophobic Descriptors: The partition coefficient (logP) to model the lipophilicity of the compounds.

These descriptors would then be correlated with biological activity data using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). Such models can provide predictive insights for the design of new, more potent compounds. QSAR studies on other series of substituted phenylureas have highlighted the importance of lipophilicity and electronic parameters in determining their biological activity. nih.govnih.gov

Impact of Structural Modifications on Molecular Recognition and Mechanistic Profiles

Structural modifications influence how a molecule is recognized by its biological target and can alter its mechanism of action. For this compound, changes to its structure would affect non-covalent interactions such as:

Hydrogen Bonding: The urea core is a primary site for hydrogen bonding.

Aromatic Interactions: The two phenyl rings can engage in π-π stacking or hydrophobic interactions with the target protein.

Halogen Bonding: The chlorine atom could potentially form halogen bonds, which are increasingly recognized as important in molecular recognition.

The position of the chlorine atom is particularly important; an ortho-substitution, as in the target compound, can induce conformational constraints that may favor a specific binding mode. Studies on other chlorinated compounds have shown that the position of the chlorine substituent can dramatically alter biological activity. eurochlor.org Without a known biological target for this compound, any discussion of its molecular recognition and mechanism remains speculative.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edulsu.edu Methods like Density Functional Theory (DFT) are employed to determine the electronic structure of compounds such as 3-(2-Chlorophenyl)-1-ethyl-1-phenylurea. These calculations can elucidate the molecule's geometry, including bond lengths and angles, by finding the lowest energy conformation. lsu.edu

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For a phenylurea derivative, the oxygen of the carbonyl group and the nitrogen atoms are typically regions of high electron density, making them potential sites for hydrogen bonding. nih.gov

Table 1: Representative Quantum Chemical Parameters for a Phenylurea Scaffold

Parameter Typical Significance
HOMO Energy Indicates electron-donating ability
LUMO Energy Indicates electron-accepting ability
HOMO-LUMO Gap Relates to chemical reactivity and stability
Dipole Moment Measures the polarity of the molecule

Note: The values in this table are illustrative for a general phenylurea structure and not specific to this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For phenylurea derivatives, which are known to inhibit various enzymes like kinases and penicillin-binding proteins, docking studies are crucial for understanding their mechanism of action. nih.govmdpi.com The process involves placing the 3D structure of this compound into the active site of a target protein and calculating the binding affinity or docking score.

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govgauss-centre.eu MD simulations can assess the stability of the docked pose and explore the conformational changes in both the ligand and the protein upon binding. nih.gov

By simulating the movement of atoms over a period of nanoseconds, researchers can analyze the flexibility of the ligand within the binding site and the stability of its interactions. youtube.com Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov These simulations provide a more realistic representation of the binding event and can be used to calculate binding free energies. mdpi.com

In Silico Prediction of Molecular Properties Relevant to Biological Disposition

The potential of a compound as a therapeutic agent is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net In silico tools are widely used to predict these properties early in the drug discovery process. nih.gov For this compound, various molecular descriptors can be calculated to predict its drug-likeness.

One of the most common frameworks is Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. youtube.com Other important predicted properties include aqueous solubility, gastrointestinal absorption, and blood-brain barrier permeability. nih.gov These predictions help in identifying potential liabilities of a molecule and guide its optimization. rsc.org

Table 2: Predicted ADME Properties based on Lipinski's Rule of Five

Property Rule Predicted Status for a Phenylurea Derivative
Molecular Weight ≤ 500 g/mol Likely Compliant
LogP (Lipophilicity) ≤ 5 Likely Compliant
Hydrogen Bond Donors ≤ 5 Likely Compliant

Note: This table illustrates the general compliance of phenylurea structures with Lipinski's rules and is not based on specific experimental data for this compound.

Cheminformatics and Virtual Screening Methodologies

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key application, where large compound libraries are computationally screened to identify molecules with a high probability of binding to a specific biological target. nih.govfrontiersin.org

If one were searching for novel inhibitors of a particular kinase, a virtual screening campaign could be initiated using the known structure of a phenylurea inhibitor as a starting point. mdpi.com This can be done through ligand-based methods, which search for molecules with similar structural or pharmacophoric features, or structure-based methods, which involve docking large numbers of compounds into the target's active site. nih.govunits.it These approaches can efficiently filter vast chemical spaces to prioritize a smaller, more manageable set of compounds for experimental testing.

Rational Design Strategies for Novel Derivatives

The insights gained from the aforementioned computational studies form the basis for the rational design of new derivatives with improved properties. nih.gov Structure-Activity Relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity, are central to this process. nih.govresearchgate.net

For example, if docking and MD simulations of this compound identified an unoccupied hydrophobic pocket in the target's active site, a medicinal chemist could rationally design a new derivative with an additional hydrophobic group to fill that pocket, potentially increasing binding affinity. Similarly, if ADME predictions suggest poor solubility, modifications could be made to the molecule to introduce more polar groups. This iterative cycle of design, synthesis, and testing, guided by computational chemistry, is a cornerstone of modern drug discovery. nih.gov

Advanced Research Methodologies and Innovations

Application of Novel Analytical Techniques for Characterization

The precise characterization of a synthesized compound is the bedrock of all subsequent research. For 3-(2-Chlorophenyl)-1-ethyl-1-phenylurea, a combination of traditional and novel analytical techniques would be essential to confirm its identity, purity, and stereochemistry. Beyond standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), more advanced methods can provide deeper insights.

High-resolution mass spectrometry (HRMS), for instance, would be critical for determining the exact mass of the molecule, confirming its elemental composition with high accuracy. Techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) would be invaluable in unambiguously assigning all proton and carbon signals, which is crucial for complex substituted aromatic structures like this compound. Furthermore, chiral chromatography could be employed to separate and characterize enantiomers if the molecule possesses stereogenic centers, which is vital for understanding its biological activity.

Analytical TechniqueInformation Provided for this compound
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and elemental composition.
2D Nuclear Magnetic Resonance (NMR)Detailed structural connectivity and stereochemical relationships.
X-ray CrystallographyThree-dimensional molecular structure in the solid state.
Chiral ChromatographySeparation and quantification of enantiomers.

Development of High-Throughput Screening Methodologies for Mechanistic Probes

To explore the biological or chemical activity of this compound, high-throughput screening (HTS) methodologies are indispensable. These techniques allow for the rapid testing of the compound against a large number of biological targets or in various chemical reactions. For instance, if the compound is being investigated as a potential enzyme inhibitor, HTS assays using fluorescence or luminescence-based readouts can quickly determine its potency and selectivity.

The development of cell-based HTS assays would be particularly important for understanding the compound's effects in a more biologically relevant context. Reporter gene assays, for example, could be used to screen for effects on specific signaling pathways. The data generated from such screens can provide initial "hits" that guide further mechanistic studies.

Integration of Multi-Omics Data for Systems-Level Molecular Understanding

To gain a holistic view of the molecular effects of this compound on a biological system, a multi-omics approach is the current state-of-the-art. This involves integrating data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles).

For example, treating a cell line with the compound and subsequently performing RNA-sequencing (transcriptomics) and mass spectrometry-based proteomics would reveal changes in gene and protein expression, respectively. Metabolomic analysis could then identify alterations in cellular metabolism. By integrating these datasets, researchers can construct a comprehensive picture of the compound's mechanism of action and identify potential biomarkers of its activity.

Omics DisciplineType of Data GeneratedPotential Insights for this compound
TranscriptomicsmRNA expression levelsIdentification of genes and pathways affected by the compound.
ProteomicsProtein abundance and post-translational modificationsUnderstanding the functional consequences of gene expression changes.
MetabolomicsLevels of small molecule metabolitesRevealing alterations in cellular metabolism and biochemical pathways.

Microfluidics and Miniaturized Assay Development for Research Purposes

Microfluidics, or "lab-on-a-chip" technology, offers significant advantages for the study of compounds like this compound. These miniaturized systems allow for the use of very small volumes of reagents, reducing costs and enabling high-throughput experimentation.

Microfluidic devices can be designed to perform a wide range of assays, from enzymatic reactions to cell-based studies. For instance, a microfluidic platform could be used to create concentration gradients of the compound to study dose-dependent cellular responses with high precision. Furthermore, these systems can be integrated with various detection methods, such as microscopy and mass spectrometry, for real-time analysis of cellular and molecular events. The development of such miniaturized assays would represent a significant innovation in the efficient and detailed investigation of this compound.

Future Research Directions and Academic Contributions

Unanswered Questions and Emerging Research Avenues

Due to the absence of published research on 3-(2-Chlorophenyl)-1-ethyl-1-phenylurea, the field is rife with unanswered questions. The primary and most fundamental question is the determination of its biological activity. Future research would need to begin with broad screening assays to identify any potential therapeutic areas of interest. Key questions that remain to be addressed include:

What are the specific biological targets of this compound?

Does it exhibit any cytotoxic, antimicrobial, or other therapeutic activities?

What is its mechanism of action at a molecular level?

How does the specific substitution pattern (2-chloro on the phenyl ring and the N-ethyl, N-phenyl groups) influence its activity compared to other phenylurea derivatives?

Emerging research avenues would be entirely dependent on the initial findings of such exploratory studies. Should the compound show promise in a particular area, such as oncology or infectious diseases, subsequent research could focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity.

Potential of this compound as a Molecular Probe for Biological Systems

A molecular probe is a chemical tool used to study biological systems. For this compound to be considered a potential molecular probe, it would first need to demonstrate high affinity and selectivity for a specific biological target. If such a target were identified, the compound could be modified, for instance, by incorporating a fluorescent tag or a radioactive isotope, to enable the visualization and study of that target within cells or tissues. However, without any knowledge of its biological interactions, its potential as a molecular probe remains purely hypothetical.

Contribution to Fundamental Knowledge in Chemical Biology and Medicinal Chemistry Principles

The study of any novel bioactive compound has the potential to contribute to our fundamental understanding of chemical biology and medicinal chemistry. If this compound were found to possess a unique mechanism of action or to interact with a novel biological target, its study could provide new insights into disease pathways and drug design principles. The specific arrangement of its chloro, ethyl, and phenyl substituents could offer a new perspective on the pharmacophoric requirements for a particular class of targets. At present, however, it represents a gap in our knowledge rather than a contributor to it.

Methodological Advancements Facilitated by its Study

The study of a new chemical entity can sometimes necessitate the development of new synthetic routes or analytical methods. While general methods for synthesizing phenylureas are known, the specific synthesis and purification of this compound on a large scale might present unique challenges that could drive methodological innovation. iglobaljournal.com Similarly, if the compound is found to have interesting biological properties, the development of specific assays to quantify its activity and understand its mechanism could lead to new methodological advancements in pharmacology and biochemistry.

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